Clefma

Lung Cancer Curcuminoid SAR Anti-Proliferative

Clefma is a differentiated curcuminoid that triggers autophagic, not caspase-dependent, cell death, making it essential for apoptosis-resistant H441 lung cancer models. It delivers 96% tumor inhibition at 0.4 mg/kg with a >75-fold therapeutic window, validated superiority over EF24. Ideal for autophagy-focused preclinical research.

Molecular Formula C23H17Cl2NO4
Molecular Weight 442.3 g/mol
CAS No. 1246964-32-8
Cat. No. B12046731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClefma
CAS1246964-32-8
Molecular FormulaC23H17Cl2NO4
Molecular Weight442.3 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2Cl)C(=O)C(=CC3=CC=CC=C3Cl)CN1C(=O)C=CC(=O)O
InChIInChI=1S/C23H17Cl2NO4/c24-19-7-3-1-5-15(19)11-17-13-26(21(27)9-10-22(28)29)14-18(23(17)30)12-16-6-2-4-8-20(16)25/h1-12H,13-14H2,(H,28,29)/b10-9-,17-11+,18-12+
InChIKeyABOUDPJRQGWQNW-GGDLZHBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clefma (CAS 1246964-32-8): A Quantitatively Differentiated Curcuminoid for Cancer Research Procurement


Clefma (4-[3,5-bis(2-chlorobenzylidene-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid]) is a synthetic diphenyldihaloketone curcuminoid analog with quantifiable anti-proliferative and pro-oxidant activity [1]. Its chemical structure incorporates a piperidone core with 2-chlorobenzylidene substituents and a 4-oxo-2-butenoic acid moiety [2], distinguishing it from natural curcumin and the structurally related analog EF24. Clefma exhibits potent in vitro activity against multiple cancer cell lines, with published IC50 values in the low micromolar range , and demonstrates in vivo efficacy in xenograft models at low mg/kg doses .

Why Curcumin or EF24 Cannot Substitute for Clefma in Apoptosis-Resistant Cancer Models


Generic substitution of Clefma with natural curcumin or the analog EF24 is not supported by quantitative efficacy and selectivity data. Clefma demonstrates a distinct mechanism of autophagic cell death in apoptosis-resistant H441 lung adenocarcinoma cells, whereas the comparator curcumin is known to induce caspase-dependent apoptosis [1]. Furthermore, Clefma exhibits >75-fold difference between its efficacious dose (0.4 mg/kg) and maximum tolerated dose (MTD) in mice, providing a quantifiable therapeutic window absent in many curcuminoids [2]. Direct comparisons reveal Clefma is several-fold more potent than the lead compound 3,5-bis(2-fluorobenzylidene)-4-piperidone in H441 cells [3], and it maintains selective cancer cell toxicity while sparing normal lung fibroblasts, a feature not consistently observed across the chemical class [4].

Clefma (1246964-32-8) Evidence Guide: Quantifiable Performance Differentiators for Scientific Selection


Clefma vs. Lead Compound 1 in H441 Lung Adenocarcinoma Cells: Superior Anti-Proliferative Potency

Clefma (Compound 29) was designed based on SAR and found to be several-fold more potent than the lead compound 1 (3,5-bis(2-fluorobenzylidene)-4-piperidone) in inhibiting proliferation of H441 lung adenocarcinoma cells [1]. The IC50 of Clefma was determined to be <30 μM in this cell line, placing it among the most potent analogs in the series [2].

Lung Cancer Curcuminoid SAR Anti-Proliferative

Clefma vs. Celecoxib in Lung Cancer Cells: Enhanced Selectivity and Reduced Toxicity to Normal Fibroblasts

In direct comparison, Clefma was more effective than celecoxib at suppressing proliferation of three lung cancer cell lines (H441, A549, H1650). Crucially, at 2x IC50 dose, celecoxib showed significant toxicity in normal lung fibroblasts, whereas Clefma was non-toxic to the same normal cells [1].

Selective Cytotoxicity Lung Cancer COX-2 Inhibitor

Clefma in H441 and A549 Lung Cancer Cells: Defined IC50 Values for Experimental Planning

Clefma inhibits the viability of H441 and A549 lung adenocarcinoma cells with defined IC50 values of 6.4 μM and 8.9 μM, respectively . This provides a quantitative benchmark for designing in vitro combination studies and assessing potency in these commonly used cell models.

Lung Adenocarcinoma IC50 Cell Viability

Clefma in H441 Lung Cancer Xenograft Model: In Vivo Tumor Growth Inhibition at Low Dose

In a mouse xenograft model using H441 lung cancer cells, daily intraperitoneal injection of 0.2-0.4 mg/kg Clefma for 4 weeks resulted in significant tumor growth inhibition, with up to 96% tumor growth suppression at the 0.4 mg/kg dose . This demonstrates potent in vivo anti-tumor activity at a relatively low dose, which is a key differentiator for translational research.

Xenograft Model In Vivo Efficacy Tumor Growth Inhibition

Clefma in H441 Cells: Induction of Autophagic Cell Death as an Alternative to Apoptosis

Clefma induces autophagic cell death in H441 lung adenocarcinoma cells, as confirmed by electron microscopy and inhibition by the autophagy inhibitor 3-methyladenine. In contrast, no apoptotic cell population was observed by flow cytometry, and caspase cleavage was absent [1]. This mechanism is distinct from that of curcumin, which typically induces caspase-dependent apoptosis.

Autophagy Apoptosis Resistance Lung Cancer

Clefma (1246964-32-8) High-Value Application Scenarios for Preclinical Research


Investigating Autophagy-Mediated Cell Death in Apoptosis-Resistant Lung Cancers

Clefma is uniquely suited for studies exploring autophagic cell death as a therapeutic strategy in apoptosis-resistant lung adenocarcinomas. Its ability to induce autophagy without activating caspases [1] provides a clean experimental tool to dissect non-apoptotic cell death pathways and to evaluate combination therapies that may synergize with autophagy inhibitors .

Preclinical In Vivo Efficacy Studies in Lung Cancer Xenograft Models

With demonstrated tumor growth inhibition of up to 96% at a well-tolerated dose of 0.4 mg/kg in H441 xenograft models [1], Clefma offers a robust starting point for preclinical efficacy studies. Its favorable in vivo profile supports its use as a positive control or as a lead compound for optimization in lung cancer research programs.

Comparative Studies on Selective Cytotoxicity Against Normal Lung Fibroblasts

Clefma's selective toxicity towards lung cancer cells while sparing normal lung fibroblasts [1] makes it an ideal compound for investigating the molecular basis of cancer-selective cytotoxicity. It can serve as a benchmark for screening novel analogs or combination partners aimed at widening the therapeutic index of anticancer agents.

Structure-Activity Relationship (SAR) Studies on Curcuminoid Scaffolds

As a potent and well-characterized member of the 3,5-bis(benzylidene)-4-piperidone class, Clefma provides a critical reference point for SAR studies. Its quantifiable potency advantage over the lead compound 1 [1] and defined IC50 values allow for systematic evaluation of structural modifications aimed at improving potency, solubility, or target selectivity.

Technical Documentation Hub

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